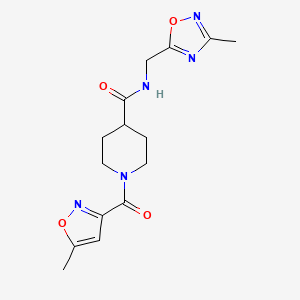

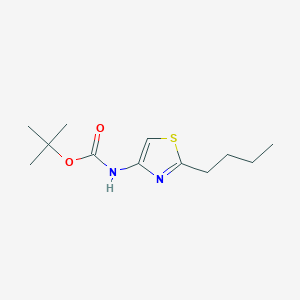

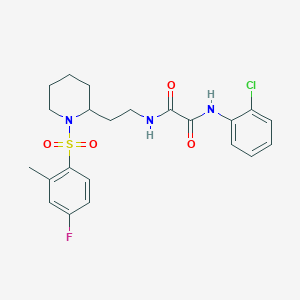

![molecular formula C24H20ClN3O2S2 B2518648 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride CAS No. 1330117-50-4](/img/structure/B2518648.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzothiazole ring, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications

- Research Findings :

- In Vitro Evaluation :

- Therapeutic Potential :

- Synthesis Strategies :

- Antitumor and Cytotoxic Effects :

Anti-Tubercular Activity

Anti-Cancer Properties

Imidazole Containing Compounds

Hybrid Analogues and Drug Design

Other Biological Activities

Mechanism of Action

Target of Action

The primary targets of this compound are Mycobacterium tuberculosis and Cyclooxygenase (COX) enzymes . The compound has shown significant inhibitory activity against M. tuberculosis, making it a potential candidate for anti-tubercular therapy . Additionally, it has demonstrated inhibitory effects on COX enzymes, which play a crucial role in inflammation and pain signaling pathways .

Mode of Action

The compound interacts with its targets, leading to changes in their normal functioning. In the case of M. tuberculosis, the compound inhibits the growth of the bacteria, thereby helping to control the spread of tuberculosis . When interacting with COX enzymes, the compound inhibits their activity, which can lead to a reduction in inflammation and pain .

Biochemical Pathways

The compound affects several biochemical pathways. In the context of tuberculosis, it interferes with the life cycle of M. tuberculosis, inhibiting its growth and proliferation . In terms of inflammation, the compound inhibits the COX enzymes, which are key players in the synthesis of prostaglandins, substances that mediate inflammation and pain .

Pharmacokinetics

tuberculosis and COX enzymes suggest that it is able to reach its targets in the body effectively .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of M. tuberculosis growth and the reduction of inflammation and pain. These effects make the compound a potential candidate for the treatment of tuberculosis and inflammatory conditions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the polarity of the solvent can affect the degree of charge transfer in the compound, which can in turn influence its interaction with its targets

Future Directions

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1-benzofuran-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S2.ClH/c1-27-11-10-15-20(13-27)31-24(21(15)23-25-16-7-3-5-9-19(16)30-23)26-22(28)18-12-14-6-2-4-8-17(14)29-18;/h2-9,12H,10-11,13H2,1H3,(H,26,28);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEQXHFXPQBGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

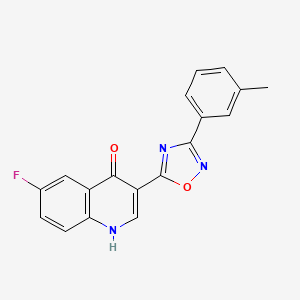

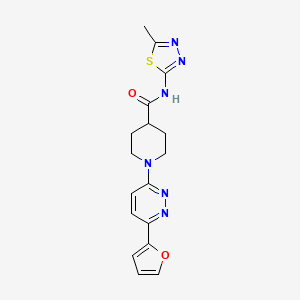

![4-[1-(Ethylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2518575.png)

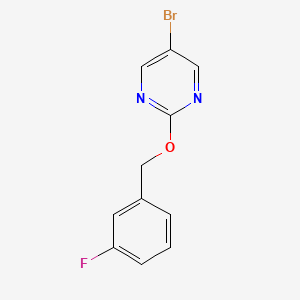

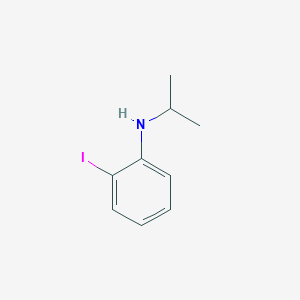

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2518577.png)

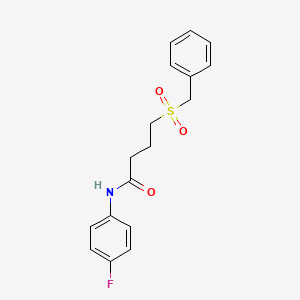

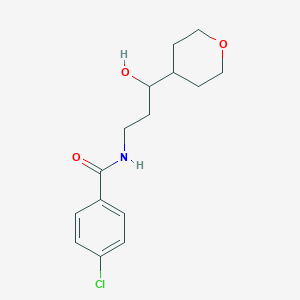

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![N-[2-Chloro-5-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2518588.png)